4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid
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Overview
Description
4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core attached to a butanoic acid moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the attachment of the butanoic acid side chain. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine ring system. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction or other ring-closing methods .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a larger scale. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse array of derivatives .
Scientific Research Applications
4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in targeting specific biological pathways involved in diseases.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to specific sites within proteins, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid include other pyrrolopyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[3,4-b]pyridine
- 1H-pyrazolo[3,4-b]pyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-pyrrolo[2,3-b]pyridin-1-ylbutanoic acid |
InChI |
InChI=1S/C11H12N2O2/c14-10(15)4-2-7-13-8-5-9-3-1-6-12-11(9)13/h1,3,5-6,8H,2,4,7H2,(H,14,15) |
InChI Key |
BTHONPOBOVBEFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCC(=O)O |
Origin of Product |
United States |
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